molecular formula C12H17ClN2O B13870900 4-chloro-N-hexylpyridine-2-carboxamide

4-chloro-N-hexylpyridine-2-carboxamide

Cat. No.: B13870900
M. Wt: 240.73 g/mol
InChI Key: VYTKKQDGZFVGDO-UHFFFAOYSA-N
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Description

4-Chloro-N-hexylpyridine-2-carboxamide is a pyridine-derived carboxamide featuring a chlorine substituent at the 4-position and a hexyl group attached to the amide nitrogen. This compound belongs to a broader class of pyridine carboxamides, which are pivotal in medicinal chemistry and materials science due to their versatile reactivity and biological activity.

Synthesis typically involves reacting 4-chloropyridine-2-carbonyl chloride with hexylamine. A similar method is described for 4-chloro-N-methylpyridine-2-carboxamide hydrochloride, where methylamine reacts with the carbonyl chloride intermediate under controlled conditions .

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

4-chloro-N-hexylpyridine-2-carboxamide

InChI

InChI=1S/C12H17ClN2O/c1-2-3-4-5-7-15-12(16)11-9-10(13)6-8-14-11/h6,8-9H,2-5,7H2,1H3,(H,15,16)

InChI Key

VYTKKQDGZFVGDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=NC=CC(=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-hexylpyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloropyridine-2-carboxylic acid and hexylamine.

    Activation of Carboxylic Acid: The carboxylic acid group is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation Reaction: The activated carboxylic acid reacts with hexylamine to form the desired amide bond, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-hexylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of new pyridine derivatives with different substituents.

    Oxidation: Formation of oxidized products such as pyridine N-oxides.

    Reduction: Formation of reduced amide derivatives.

    Hydrolysis: Formation of 4-chloropyridine-2-carboxylic acid and hexylamine.

Scientific Research Applications

4-chloro-N-hexylpyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-hexylpyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro group and the hexyl chain can influence the compound’s binding affinity and selectivity towards its targets. The carboxamide group may participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
4-Chloro-N-hexylpyridine-2-carboxamide Hexyl (C₆H₁₃) ~238.7 Not reported Low water solubility; soluble in organic solvents (e.g., DMSO, chloroform)
4-Chloro-N-methylpyridine-2-carboxamide hydrochloride Methyl (CH₃) 206.06 (free base) Not explicitly stated Higher aqueous solubility due to ionic hydrochloride form
4-Chloropyridine-2-carbonyl chloride hydrochloride - 193.04 (Na+ adduct) 34.0–38.0 Reacts with amines; soluble in chlorinated solvents
4-(4-Aminophenylthio)-N-methylcarboxamide Methyl (CH₃) + arylthio 282.29 (Na+ adduct) 112.8–115.1 Moderate solubility in polar aprotic solvents (e.g., DMF)

Key Observations :

  • Lipophilicity : The hexyl group in this compound significantly increases hydrophobicity compared to methyl or cyclohexyl analogs, making it more suitable for lipid-rich environments .
  • Solubility : Hydrochloride salts (e.g., 4-chloro-N-methyl variant) exhibit enhanced aqueous solubility, critical for pharmaceutical formulations .
  • Synthetic Flexibility : The carbonyl chloride intermediate (4-chloropyridine-2-carbonyl chloride) serves as a versatile precursor for diverse carboxamides via nucleophilic acyl substitution .

Reactivity and Stability

  • Hexyl vs. Methyl Chains : The hexyl group may slow hydrolysis of the amide bond compared to methyl due to steric hindrance, enhancing metabolic stability in vivo.
  • Chlorine Reactivity : The 4-chloro substituent facilitates further functionalization (e.g., Suzuki coupling) to introduce aryl or heteroaryl groups .

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